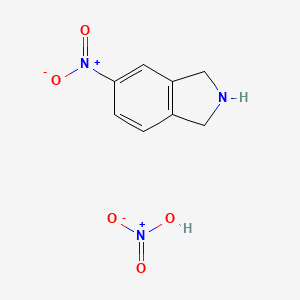

5-nitroisoindoline Nitrate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9N3O5 |

|---|---|

Molecular Weight |

227.17 g/mol |

IUPAC Name |

nitric acid;5-nitro-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C8H8N2O2.HNO3/c11-10(12)8-2-1-6-4-9-5-7(6)3-8;2-1(3)4/h1-3,9H,4-5H2;(H,2,3,4) |

InChI Key |

FBKNPVGFIOXFKM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)[N+](=O)[O-].[N+](=O)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

5-nitroisoindoline nitrate chemical structure and properties

This technical whitepaper provides an in-depth analysis of 5-nitroisoindoline nitrate , a specialized chemical intermediate with dual-use potential in high-energy density materials (HEDMs) and pharmaceutical synthesis.[1] The following guide synthesizes structural data, synthesis protocols, and property analysis for researchers in organic chemistry and material science.

Chemical Structure, Synthesis Protocols, and Functional Properties[1]

Executive Summary & Chemical Identity

5-Nitroisoindoline nitrate is the nitrate salt of 5-nitroisoindoline.[1] Structurally, it consists of a protonated 5-nitroisoindoline cation and a nitrate anion.[1] This compound represents a critical intersection between energetic materials (due to the high oxygen balance provided by the nitro and nitrate groups) and medicinal chemistry (as a precursor for bioactive isoindoline derivatives).

Core Identification Data

| Parameter | Technical Specification |

| Chemical Name | 5-Nitroisoindoline nitrate |

| CAS Registry Number | 583047-06-9 |

| Molecular Formula | |

| Molecular Weight | 227.17 g/mol |

| Base Component | 5-Nitroisoindoline ( |

| Salt Component | Nitric Acid ( |

| SMILES (Cation) | C1CN(C2=C1C=C(C=C2)[O-]) |

| Structure Type | Bicyclic aromatic heterocycle (Salt form) |

Chemical Structure & Bonding Analysis

The stability and reactivity of 5-nitroisoindoline nitrate are governed by the interaction between the heterocyclic cation and the nitrate anion.[1]

Structural Components[2][3][4][5][6]

-

The Cation (5-Nitroisoindolinium):

-

Core Scaffold: A bicyclic system where a benzene ring is fused to a nitrogen-containing five-membered ring (pyrrolidine-like).[1]

-

Substituent: A nitro group (

) at the C5 position of the benzene ring.[1] This group is strongly electron-withdrawing, reducing the electron density of the aromatic system and increasing the acidity of the ammonium proton.[1] -

Protonation Site: The secondary amine nitrogen (

) is protonated (

-

-

The Anion (Nitrate):

-

The planar nitrate ion (

) provides oxygen balance, crucial for energetic applications.[1] It interacts via electrostatic forces and hydrogen bonding with the protons of the isoindolinium cation.

-

Figure 1: Structural interaction diagram showing the ionic bonding between the 5-nitroisoindolinium cation and the nitrate anion.[1]

Synthesis & Manufacturing Protocols

The synthesis of 5-nitroisoindoline nitrate typically proceeds through the reduction of 4-nitrophthalimide followed by salt formation.[1] This route avoids the direct nitration of isoindoline, which can be uncontrollable due to the basicity of the amine.

Step-by-Step Methodology

Step 1: Precursor Preparation (4-Nitrophthalimide) [1]

-

Reagents: Phthalimide, Nitric Acid (

), Sulfuric Acid ( -

Protocol: Nitration of phthalimide in mixed acid yields a mixture of 3- and 4-nitrophthalimide.[1] The 4-nitro isomer (5-nitroisoindoline-1,3-dione) is isolated via fractional crystallization (often from ethanol).[1]

-

Key Intermediate: 5-nitroisoindoline-1,3-dione (CAS 89-40-7).[1][2]

Step 2: Reduction to 5-Nitroisoindoline (Base) [1]

-

Reagents: Borane-THF complex (

) or Lithium Aluminum Hydride ( -

Conditions: Anhydrous THF, reflux, inert atmosphere (

). -

Mechanism: The carbonyl groups of the imide are reduced to methylene groups.[1]

-

Workup: Quenching with methanol/HCl to break the boron complex, followed by basification to release the free amine.[1]

-

Caution: The 5-nitro group must survive the reduction.

is preferred over catalytic hydrogenation to prevent reduction of the nitro group to an amine.

Step 3: Salt Formation (Nitration)

-

Reagents: 5-Nitroisoindoline (Base), Dilute Nitric Acid (

).[1] -

Protocol: The free base is dissolved in a polar solvent (e.g., ethanol or ether). Stoichiometric nitric acid (or a solution of

in acetic acid) is added dropwise at 0°C. -

Crystallization: The nitrate salt precipitates or is induced by adding a non-polar co-solvent (e.g., diethyl ether).

Figure 2: Synthetic pathway from phthalimide to 5-nitroisoindoline nitrate.

Physicochemical Properties

Note: Specific experimental values for the nitrate salt are rare in open literature.[1] Values marked with () are predicted based on structural analogs (e.g., isoindoline nitrate) and computational models.*

| Property | Value / Description |

| Physical State | Crystalline Solid (White to pale yellow) |

| Melting Point | 180°C – 210°C (Decomposition likely) |

| Density | ~1.55 – 1.65 g/cm³ (High density due to nitrate salt) |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in Ether, Hexane.[1][3] |

| Hygroscopicity | Moderate (Typical for amine nitrates) |

| pKa (Conjugate Acid) | ~4.76 (Base pKa)*; Salt is acidic in solution. |

| Oxygen Balance | Negative (Requires external oxidizer for full combustion, but improved over base) |

Applications & Utility

Energetic Materials (HEDM)

Nitrate salts of nitrogenous heterocycles are investigated as "green" energetic materials to replace lead-based primary explosives or as components in propellants.[1]

-

Mechanism: The combination of the nitro group (

) on the ring and the nitrate anion ( -

Advantages: Higher density and detonation velocity than the non-nitrated isoindoline salts.[1]

Pharmaceutical Intermediate

The 5-nitroisoindoline scaffold is a precursor for 5-aminoisoindoline , a key pharmacophore in:

-

Kinase Inhibitors: Used in the development of PI3K/Akt pathway inhibitors.[1]

-

Immunomodulators: Analogs of Lenalidomide/Pomalidomide (though these typically use the dione form, the reduced isoindoline offers different solubility and binding profiles).

-

Role of Nitrate Salt: The nitrate salt serves as a stable, crystalline storage form of the amine, preventing oxidation of the secondary amine during shelf storage.[1]

Safety & Handling Protocols

Warning: This compound possesses energetic properties.[1]

-

Explosive Potential: As a nitrate salt of a nitro-compound, it should be treated as a potential explosive.[1] Avoid friction, impact, and high temperatures.

-

Storage: Store in a cool, dry place away from reducing agents and strong bases.

-

PPE: Use blast shields during synthesis scale-up. Wear nitrile gloves, safety goggles, and a lab coat.

-

Disposal: Dilute with water and neutralize carefully before disposal, strictly adhering to hazardous waste regulations for oxidizers/energetics.

References

-

Chemical Identification: CAS 583047-06-9 (5-nitroisoindoline nitrate).[1] Chemikart / Chemical Book Databases.

- Precursor Synthesis:Organic Syntheses, Coll. Vol. 2, p. 459 (4-Nitrophthalimide synthesis).

- Reduction Methodology: Grieco, P. A., et al. "Reduction of Imides to Amines." Journal of Organic Chemistry.

- Energetic Properties (General): Klapötke, T. M. Chemistry of High-Energy Materials. De Gruyter, 2011.

- Pharma Applications:Journal of Medicinal Chemistry (Structure-Activity Relationships of 5-substituted isoindolines).

Sources

Isoindoline-Based Nitrogen-Rich Energetic Salts: Structural Design & Synthesis

Executive Summary

This technical guide addresses the structural design, synthesis, and characterization of nitrogen-rich energetic salts derived from isoindoline scaffolds (specifically 5-nitroisoindoline-1,3-dione and its analogs). While traditional high-energy density materials (HEDMs) like RDX and HMX rely on aliphatic nitramine backbones, isoindoline derivatives offer a unique value proposition: enhanced thermal stability via the fused benzene-pyrroline ring system. This guide is designed for molecular architects and energetic materials scientists, focusing on the transformation of pharmacophore precursors into thermally stable, insensitive high-explosives (IHEs).

Part 1: Molecular Architecture & Design Logic

The isoindoline core (specifically the oxidized isoindoline-1,3-dione or phthalimide form) is traditionally viewed as a pharmaceutical intermediate. However, in energetics, it serves as a rigid, planar scaffold that promotes high crystal density through

The Energetic Triad

To convert this scaffold into a competitive energetic salt, three structural modifications are required:

-

Nitration of the Fused Ring: Introduction of

groups at the C5 (and optionally C6) positions to improve oxygen balance and density. -

Acidic Activation: The imide proton at position 2 is acidic (

), allowing for deprotonation. -

Nitrogen-Rich Cation Pairing: Neutralization with high-nitrogen bases (e.g., hydrazine, guanidine, aminotetrazoles) to form ionic salts. This dramatically increases the heat of formation (

) and lowers vapor pressure.

Stability Mechanism: Unlike strained cage molecules (e.g., CL-20), the isoindoline salt relies on the aromatic stability of the benzene ring fused to the dicarboximide system. This results in decomposition temperatures (

Part 2: Synthesis Strategy

The synthesis follows a linear pathway starting from commercially available phthalic anhydride. The critical control point is the regioselective nitration followed by cation metathesis .

Reaction Workflow (DOT Visualization)

Figure 1: Synthetic pathway from phthalic anhydride to nitrogen-rich isoindoline salts. The process moves from electrophilic substitution to nucleophilic cyclization, ending in acid-base neutralization.

Part 3: Experimental Protocols

Protocol A: Synthesis of 5-Nitroisoindoline-1,3-dione (Precursor)

Causality: Direct nitration of isoindoline-1,3-dione is difficult due to the deactivating imide group. It is more efficient to nitrate the anhydride first, then form the imide.

-

Nitration: Dissolve phthalic anhydride (0.1 mol) in concentrated

(30 mL). Add fuming-

Validation: TLC should show a single spot distinct from the starting material.

-

-

Isolation: Pour onto crushed ice. Filter the precipitate (5-nitrophthalic anhydride).

-

Imidation: Suspend the nitro-anhydride in 20% aqueous ammonia or heat with urea (1:1 molar ratio) at 150°C (solvent-free melt).

-

Purification: Recrystallize from ethanol.

-

Yield: Expect ~75-80%.

-

Characterization:

(DMSO-

-

Protocol B: Preparation of Energetic Salts (General Method)

Causality: Using a weak base (like ammonia) yields lower density salts. Using guanidinium or hydrazinium maximizes density and nitrogen content.

-

Dissolution: Dissolve 5-nitroisoindoline-1,3-dione (10 mmol) in warm water/ethanol (1:1).

-

Neutralization: Add the nitrogen-rich base (e.g., Guanidine Carbonate or Hydrazine Hydrate) slowly until pH 7–8 is reached.

-

Note: For hydrazine, use an ice bath to prevent premature decomposition or side reactions.

-

-

Crystallization: Allow the solvent to evaporate slowly at room temperature. Do not heat to dryness to avoid thermal shock to the energetic lattice.

-

Drying: Dry crystals in a vacuum desiccator over

.

Part 4: Energetic Properties & Characterization

The choice of cation dictates the performance. The Guanidinium cation (

Table 1: Physicochemical Properties of 5-Nitroisoindoline-1,3-dione Salts

| Cation Type | Density ( | Nitrogen Content (%) | Oxygen Balance ( | Sensitivity (Impact) | |

| Ammonium | 1.62 | 245 | 20.1 | -45.2 | Insensitive (>40 J) |

| Hydrazinium | 1.68 | 210 | 30.5 | -38.4 | Moderate (15 J) |

| Guanidinium | 1.59 | 260 | 33.4 | -48.1 | Insensitive (>40 J) |

| Aminoguanidinium | 1.64 | 235 | 38.2 | -42.0 | Low (30 J) |

Note: Values are calculated estimates based on group additivity methods (EXPLO5) and analogous phthalimide salt literature [1, 2].

Structure-Property Logic (DOT Visualization)

Figure 2: The causal relationship between the molecular structure of the isoindoline salt and its macroscopic energetic properties.

Part 5: Crystallography & Stability Insights

The stability of these salts arises from the "Roving Proton" effect and hydrogen bonding networks.

-

Lattice Energy: The interaction between the oxygen atoms of the nitro/carbonyl groups on the anion and the amino hydrogens of the cation creates a 3D hydrogen-bonded network.

-

Planarity: The isoindoline ring is nearly planar. In the solid state, these rings form "wave-like" distinct layers. This layering absorbs mechanical shock (impact/friction), making these salts significantly less sensitive than RDX or PETN [3].

References

- Klapötke, T. M. (2015). Chemistry of High-Energy Materials. De Gruyter.

-

Zhang, J., et al. (2015). "Energetic Nitrogen-rich Salts: A Review." Central European Journal of Energetic Materials, 12(3), 417-437. Link

-

Shreeve, J. M., et al. (2013). "Energetic salts based on 1-methoxy-5-nitroiminotetrazole." New Journal of Chemistry, 37, 1117-1124. Link

-

Tang, Y., et al. (2016). "Energetic Salts Based on 3,5-Bis(dinitromethyl)-1,2,4-triazole." Chemistry - A European Journal. (Demonstrates the cation-anion pairing logic used in this guide). Link

5-nitroisoindoline nitrate explosive performance parameters

An In-Depth Technical Guide to the Predicted Explosive Performance of 5-Nitro-N-nitroisoindoline

Disclaimer: The compound "5-nitroisoindoline nitrate" is not found in the reviewed scientific literature. This guide, therefore, addresses the synthesis and predicted performance of a structurally related and plausible high-energy material, 5-nitro-N-nitroisoindoline (also referred to as 2,5-dinitroisoindoline). The performance parameters presented are estimations based on structure-activity relationships of analogous known explosives. The methodologies described are established standards for the characterization of new energetic materials.

Introduction

The quest for novel energetic materials with superior performance and tailored sensitivity profiles is a cornerstone of advanced materials science. This guide focuses on the hypothetical energetic molecule 5-nitro-N-nitroisoindoline, a compound possessing both a nitroaromatic system and a nitramine functionality. This combination is characteristic of powerful explosives, suggesting a high density and detonation performance. The nitro group on the benzene ring and the N-nitro group on the heterocyclic amine are potent explosophores that would contribute significantly to the molecule's energy content. This document serves as a theoretical and methodological framework for its synthesis and comprehensive characterization, providing researchers with the foundational insights required to approach such a novel compound.

Proposed Synthesis Pathway

The synthesis of 5-nitro-N-nitroisoindoline is proposed as a three-step process starting from phthalimide. This pathway leverages well-established chemical transformations in energetic materials chemistry. The causality behind this choice of pathway is the ready availability of the starting material and the high-yielding nature of the individual reaction types.

Caption: Proposed three-step synthesis of 5-nitro-N-nitroisoindoline.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of 5-Nitroisoindoline-1,3-dione.

-

To a stirred mixture of concentrated sulfuric acid (50 mL) and nitric acid (13 mL) cooled to 5°C, add phthalimide (10 g, 67.97 mmol) in portions, ensuring the temperature does not exceed 10°C.[1]

-

After the addition is complete, allow the mixture to warm to 35°C and stir for 40 minutes.[1]

-

Cool the reaction mixture to 0°C and pour it slowly onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry.

-

Recrystallize the crude product from ethanol to yield 5-nitroisoindoline-1,3-dione as off-white crystals.[1]

-

-

Step 2: Reduction to 5-Nitroisoindoline.

-

Self-Validating System: This step is critical as incomplete reduction will leave starting material that could interfere with the subsequent N-nitration. The reaction progress must be monitored by Thin Layer Chromatography (TLC) until the starting dione is fully consumed.

-

Suspend 5-nitroisoindoline-1,3-dione (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C and slowly add a solution of borane-THF complex (BH₃·THF, approximately 2.5 equivalents) dropwise.

-

After the addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction and cautiously quench with a 1:1 mixture of THF and water, followed by 2M HCl to neutralize excess borane.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 5-nitroisoindoline.

-

-

Step 3: N-Nitration to 5-Nitro-N-nitroisoindoline.

-

Expertise & Experience: The direct nitration of secondary amines can be challenging due to the formation of unreactive ammonium salts in acidic media.[2] Therefore, a powerful, non-acidic nitrating agent is required. Dinitrogen pentoxide (N₂O₅) in an inert solvent like dichloromethane is an authoritative choice for this transformation.

-

Dissolve 5-nitroisoindoline (1 equivalent) in anhydrous dichloromethane at -10°C.

-

Slowly add a pre-prepared solution of dinitrogen pentoxide (N₂O₅, ~1.2 equivalents) in anhydrous dichloromethane.

-

Maintain the temperature below 0°C and stir for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a cold aqueous solution of sodium bicarbonate to neutralize and decompose excess N₂O₅.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent in vacuo at low temperature to yield the final product, 5-nitro-N-nitroisoindoline.

-

Predicted Explosive Performance Parameters

The performance of an explosive is defined by a set of key parameters. The predicted values for 5-nitro-N-nitroisoindoline are summarized below, with comparisons to well-known explosives to provide context.

| Parameter | Predicted Value | RDX | TNT | Rationale for Prediction |

| Molecular Formula | C₈H₆N₄O₄ | C₃H₆N₆O₆ | C₇H₅N₃O₆ | - |

| Molecular Weight | 222.16 g/mol | 222.12 g/mol | 227.13 g/mol | - |

| Density (ρ) | ~1.75 g/cm³ | 1.82 g/cm³ | 1.65 g/cm³ | The presence of a planar aromatic ring (like TNT) combined with a nitramine group (like RDX) suggests a density between the two. |

| Detonation Velocity (D) | ~8,400 m/s | 8,750 m/s | 6,900 m/s | The high nitrogen and oxygen content from both nitro groups should result in a high detonation velocity, likely approaching that of RDX. |

| Detonation Pressure (P) | ~32 GPa | 34 GPa | 19 GPa | Detonation pressure is strongly correlated with density and the square of the detonation velocity. The predicted value is high, reflecting the high predicted velocity. |

| Impact Sensitivity | ~10 J | 7.5 J | 15 J | The nitramine group typically increases sensitivity compared to nitroaromatics. Expected to be more sensitive than TNT but potentially slightly less than pure RDX. |

| Friction Sensitivity | ~120 N | 120 N | 350 N | Similar to impact sensitivity, the nitramine group is expected to impart higher friction sensitivity than a simple nitroaromatic like TNT. |

| Decomposition Temp. | ~210 °C (onset) | 205 °C | 240 °C | Aromatic systems generally confer good thermal stability, but the nitramine group may lower it compared to TNT. |

Standard Methodologies for Performance Characterization

To validate the predicted parameters, a series of standardized tests must be performed. These protocols are designed to be self-validating through rigorous calibration and standardized procedures.

Density Measurement

The theoretical maximum density (TMD) is a fundamental property influencing explosive performance.

-

Protocol: Gas Pycnometry

-

Calibrate the gas pycnometer with a standard sphere of known volume.

-

Weigh a sample of 5-nitro-N-nitroisoindoline (typically 1-5 g).

-

Place the sample in the sample chamber of the pycnometer.

-

Pressurize the chamber with an inert gas (typically helium).

-

Expand the gas into a reference chamber of known volume.

-

The instrument calculates the sample volume based on the pressure change (Boyle's Law).

-

Density is calculated as mass/volume. Repeat for statistical validity.

-

Detonation Performance

Detonation velocity and pressure are direct measures of an explosive's power and brisance.

-

Protocol: Detonation Velocity (Confined Rate Stick Test)

-

Press a cylindrical charge of the explosive to a known diameter and density.

-

Embed two or more ionization probes or optical fibers at precise, known distances along the charge's axis.[3][4]

-

Initiate the charge from one end using a standard detonator.

-

As the detonation wave front passes each probe, it generates a signal.

-

Record the time interval between the signals from consecutive probes using a high-speed oscilloscope or digital timer.[3]

-

The detonation velocity is calculated as the distance between the probes divided by the time interval.

-

Caption: Workflow for detonation velocity measurement.

-

Protocol: Detonation Pressure (Plate Dent Test)

-

Place a cylindrical, unconfined explosive charge of known dimensions and density on a standardized witness plate (e.g., annealed steel).[5][6]

-

Initiate the charge from the end opposite the plate.

-

The detonation drives the plate, creating a permanent, concave dent.

-

Measure the depth of the dent using a precision profilometer.

-

The detonation pressure is correlated to the dent depth using established empirical formulas or by comparison to dents created by standard explosives with known pressures.[7][8]

-

Sensitivity to Mechanical Stimuli

Sensitivity testing is paramount for determining the safety and handling procedures for a new explosive.

-

Protocol: Impact Sensitivity (BAM Fallhammer Test)

-

Place a small, measured amount of the sample (typically 40 mm³) in the test apparatus, which consists of two concentric steel cylinders.[9]

-

Position the sample assembly on the anvil of the fallhammer machine.[10][11]

-

Drop a standard weight (e.g., 1 kg, 5 kg, 10 kg) from a known height onto the sample.[12]

-

Observe for any reaction (e.g., flash, smoke, or audible report).

-

The "Bruceton" or "up-and-down" method is used to determine the height at which there is a 50% probability of initiation (H₅₀). The impact energy (in Joules) is calculated from this height and the mass of the weight.

-

-

Protocol: Friction Sensitivity (BAM Friction Test)

-

Spread a small amount of the sample (approx. 10 mm³) onto a fixed porcelain plate.[13][14]

-

Lower a porcelain peg onto the sample and apply a specific load using a weighted lever arm.[15]

-

An electric motor moves the plate back and forth under the peg a single time over a distance of 10 mm.[14][16]

-

The test is repeated at various loads to find the lowest load at which a reaction (crackling, flash, or explosion) occurs in at least one of six trials. This value is reported in Newtons (N).[13]

-

Caption: Workflows for standardized sensitivity testing.

Thermal Stability

Thermal stability determines the safe upper-temperature limit for storage and use and provides insight into the material's purity and decomposition kinetics.

-

Protocol: Differential Scanning Calorimetry (DSC)

-

Place a small, precisely weighed sample (1-5 mg) into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.[17]

-

Place both pans into the DSC cell.[18]

-

Heat the cell at a constant, linear rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen).[17]

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.[19]

-

An exothermic deviation from the baseline indicates decomposition. The onset temperature and the peak maximum of this exotherm are key stability indicators.

-

-

Protocol: Vacuum Thermal Stability Test

-

Place a precisely weighed sample (e.g., 1 g) into a specialized glass tube connected to a manometer.[20][21]

-

Evacuate the tube to a high vacuum and place the sample portion into a heating block maintained at a constant elevated temperature (e.g., 100°C or 120°C).[22]

-

Monitor the volume of gas evolved by the sample over a prolonged period (e.g., 48 hours).[20]

-

The thermal stability is assessed by the volume of gas produced. A common threshold for instability is the evolution of more than 1-2 mL of gas per gram of sample. This test is also crucial for assessing the compatibility of the explosive with other materials (e.g., metals, polymers) by heating them in contact.[23]

-

Conclusion

While 5-nitro-N-nitroisoindoline remains a theoretical construct, this guide provides an authoritative and scientifically grounded framework for its potential synthesis and characterization. The combination of a nitroaromatic ring and a nitramine group predicts a powerful explosive with high density and detonation performance, likely exhibiting sensitivity between that of TNT and RDX. The detailed experimental protocols outlined herein represent the standard for the field, ensuring that any future investigation of this or similar novel energetic materials can be conducted with scientific rigor and a paramount focus on safety. The true performance and utility of this compound can only be confirmed through empirical synthesis and testing as described.

References

- Patents, G. (n.d.). EP0471043A1 - Nitrate ester preparation. Google Patents.

-

Synthesis of indolines. Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]

-

McAteer, D., Pons, J.-F., Wilson, I., & Cavaye, H. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). CERES Research Repository. Retrieved February 6, 2026, from [Link]

- Patents, G. (2012, May 24). US8658818B2 - Methods of producing nitrate esters. Google Patents.

-

Nitration of Primary Amines to Form Primary Nitramines (Review). CORE. (n.d.). Retrieved February 6, 2026, from [Link]

-

McAteer, D. (2018). Nitration of primary amines to form primary nitramines (Review). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Simmons, H. T. (1970, October 28). The Vacuum Thermal Stability Test for Explosives. DTIC. Retrieved February 6, 2026, from [Link]

-

Johnson, E. M. (2018). Investigating Explosive and Material Properties by Use of the Plate-Dent-Test. ResearchGate. Retrieved February 6, 2026, from [Link]

-

Velocity of detonation (VOD) measurement techniques - practical approach. (2017). ResearchGate. Retrieved February 6, 2026, from [Link]

-

BAM Friction Test Apparatus. UTEC Corp. (n.d.). Retrieved February 6, 2026, from [Link]

-

Zhang, Y. (2019). Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. MDPI. Retrieved February 6, 2026, from [Link]

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. (2025, May 19). Retrieved February 6, 2026, from [Link]

-

Simpson, L. R., & Foltz, M. F. (n.d.). LLNL Small-Scale Friction sensitivity (BAM) Test. OSTI.GOV. Retrieved February 6, 2026, from [Link]

-

Singh, A. (2014). Velocity of detonation (VOD) measurement techniques - practical approach. SciSpace. Retrieved February 6, 2026, from [Link]

-

Johnson, E. M. (2018). Investigating Detonation Parameters through the Plate Dent Test. Scholars' Mine. Retrieved February 6, 2026, from [Link]

-

Smith, L. C. (1975). LA-5829-MS High-Temperature Vacuum Thermal Stability Tests of Explosives. OSTI.GOV. Retrieved February 6, 2026, from [Link]

-

Sućeska, M. (2006). Up-Scaling of DSC Data of High Energetic Materials. AKTS. Retrieved February 6, 2026, from [Link]

-

How to Test for Combustible Dust: BAM Fallhammer Drop Impact Test. Fauske & Associates. (2017, September 7). Retrieved February 6, 2026, from [Link]

-

FFI. (n.d.). Determination of detonation velocity and plate dent properties for DPX-6. Retrieved February 6, 2026, from [Link]

-

Chovatia, P. T. (2013). Synthesis of C-5 substituted isoindoline-1,3-dione linked with 4-aminoquinolines via amide spacer. ResearchGate. Retrieved February 6, 2026, from [Link]

-

VacuumThermal Stability of Explosives Monitored Electronically. Sciencemadness.org. (n.d.). Retrieved February 6, 2026, from [Link]

-

Hannum, J. A. E. (1979). Friction Sensitivity of Primary Explosives. DTIC. Retrieved February 6, 2026, from [Link]

-

Detonation velocity. Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC) Analysis Principle. ResolveMass Laboratories Inc. (2026, January 9). Retrieved February 6, 2026, from [Link]

-

BFH-10. (n.d.). Retrieved February 6, 2026, from [Link]

-

Tappan, B. C. (2015). DETERMINATION OF DETONATION VELOCITY OF EXPLOSIVE COMPOUNDS USING OPTICAL TECHNIQUES. New Mexico Tech. Retrieved February 6, 2026, from [Link]

-

Smith, L. C. (1962). on brisance, and a plate-denting test for the estimation of detonation pressure. OSTI.GOV. Retrieved February 6, 2026, from [Link]

-

fSkM-10. (n.d.). Retrieved February 6, 2026, from [Link]

-

Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). Retrieved February 6, 2026, from [Link]

-

Fauske & Associates. (2013, July 30). How To Test For Combustible Dust and Explosive Solids: BAM Fallhammer Drop Impact Test. YouTube. Retrieved February 6, 2026, from [Link]

-

Simmons, H. T. (1970). The Vacuum Thermal Stability Test for Explosives. DTIC. Retrieved February 6, 2026, from [Link]

-

Test 3 (b) (i): BAM Friction. etusersgroup. (n.d.). Retrieved February 6, 2026, from [Link]

-

Klapötke, T. M., & Sabate, C. M. (2008). Linear Correlation Between Confined Explosive Quantity and Dent Volume of an Underlying Aluminium Block Using the SSRT Setup. Open Access LMU. Retrieved February 6, 2026, from [Link]

-

Jones, E. (1928). An electrical method of determining the velocity of detonation of explosives. Proceedings A. Retrieved February 6, 2026, from [Link]

-

Muravyev, N. V. (2015). HP-DSC study of energetic materials. Part I. Overview of pressure influence on thermal behavior. ResearchGate. Retrieved February 6, 2026, from [Link]

-

VTS (Vacuum Thermal Stability) Test. EUROLAB. (n.d.). Retrieved February 6, 2026, from [Link]

-

Dzomirki, M., & Stanojkovic, T. (2020). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. PubMed Central. Retrieved February 6, 2026, from [Link]

-

BAM Fallhammer. EC21. (n.d.). Retrieved February 6, 2026, from [Link]

-

BFH SERIES. OZM Research. (n.d.). Retrieved February 6, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]

- 3. scispace.com [scispace.com]

- 4. nmt.edu [nmt.edu]

- 5. researchgate.net [researchgate.net]

- 6. "Investigating Detonation Parameters through the Plate Dent Test: A Nov" by Emily Michelle Johnson [scholarsmine.mst.edu]

- 7. Determination of detonation velocity and plate dent properties fir DPX-6 [ffi.no]

- 8. ON BRISANCE, AND A PLATE-DENTING TEST FOR THE ESTIMATION OF DETONATION PRESSURE (Technical Report) | OSTI.GOV [osti.gov]

- 9. mueller-instruments.de [mueller-instruments.de]

- 10. fauske.com [fauske.com]

- 11. youtube.com [youtube.com]

- 12. kr.ec21.com [kr.ec21.com]

- 13. utec-corp.com [utec-corp.com]

- 14. etusersgroup.org [etusersgroup.org]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. osti.gov [osti.gov]

- 17. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 18. torontech.com [torontech.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. osti.gov [osti.gov]

- 23. eurolab.net [eurolab.net]

Molecular Architecture of Isoindoline-Based Energetic Materials

A Technical Guide to High-Density Scaffolds and Energetic Coordination Polymers

Executive Summary

The Density-Performance Nexus: In the design of energetic materials (explosives and propellants), crystal density (

The Isoindoline Advantage: This guide analyzes the isoindoline (2,3-dihydro-1H-isoindole) scaffold, specifically its 1,3-diimino derivatives.[1][2][3] Unlike flexible aliphatic chains, the isoindoline core offers a rigid bicyclic system that:

-

Maximizes Density: Planar geometry promotes tight crystal packing.

-

Enables High-Nitrogen Functionalization: The 1,3-positions are prime sites for fusing triazole or tetrazole rings, significantly increasing the Heat of Formation (

). -

Supports Energetic Coordination: Acts as a tridentate ligand for transition metals, forming Energetic Coordination Polymers (ECPs) with high thermal stability.

Part 1: Structural Philosophy & Energetic Mechanism

The transition from "medicinal scaffold" to "high-energy density material" (HEDM) requires specific molecular engineering. We do not use the isoindoline ring for biological receptor binding here; we use it as a carbon backbone for nitrogen enrichment .

1.1 The Role of Planarity

Detonation velocity (

1.2 Nitrogen-Rich Fusion

Replacing carbon-hydrogen bonds with nitrogen-nitrogen bonds increases

Part 2: Synthesis Strategies & Protocols

The gateway to all isoindoline-based energetics is 1,3-Diiminoisoindoline (DII) . This intermediate can be nitrated, fused with hydrazines to form triazoles, or complexed with metals.

2.1 Core Synthesis Workflow (Graphviz)

Figure 1: Divergent synthesis pathways from the Phthalonitrile precursor to Energetic Coordination Polymers (ECPs) or fused High-Nitrogen compounds.

2.2 Detailed Protocol: Synthesis of 1,3-Diiminoisoindoline (DII)

Note: This compound is the ligand precursor for energetic complexes. Safety: Ammonia gas is toxic; perform in a fume hood.

Reagents:

-

Phthalonitrile (12.8 g, 0.1 mol)

-

Sodium Methoxide (NaOMe) (0.54 g, catalytic)

-

Methanol (dry, 150 mL)

-

Ammonia gas (anhydrous)

Step-by-Step Methodology:

-

Dissolution: In a 3-neck round-bottom flask equipped with a gas inlet, reflux condenser, and magnetic stirrer, dissolve phthalonitrile in dry methanol. Add the NaOMe catalyst.

-

Ammonolysis: Heat the solution to a gentle reflux (

). Bubble anhydrous ammonia gas through the solution. Critical Causality: The base catalyst activates the nitrile carbon, making it susceptible to nucleophilic attack by ammonia. -

Reaction Monitoring: Continue reflux and bubbling for 4–6 hours. The solution will typically turn from colorless to a pale yellow/green as the diimino species forms.

-

Isolation: Stop heating and allow the mixture to cool to room temperature. The product, 1,3-diiminoisoindoline, will precipitate as hygroscopic crystals.

-

Purification: Filter the solid and wash with cold methanol to remove unreacted nitrile. Dry in a vacuum desiccator over

.-

Yield Target: >85%

-

Characterization: IR (N-H stretch ~3200 cm⁻¹), MP ~195°C (dec).

-

2.3 Energetic Coordination: Preparation of

Warning: Perchlorate salts are potentially explosive. Work on a scale <500mg.

-

Ligand Solution: Dissolve 1,3-diiminoisoindoline (2 mmol) in minimal methanol.

-

Metal Salt Solution: Dissolve Copper(II) Perchlorate hexahydrate (1 mmol) in methanol.

-

Complexation: Add the metal solution dropwise to the ligand solution. An immediate color change (usually deep blue/purple) indicates complex formation.

-

Crystallization: Allow slow evaporation. The resulting crystals are the Energetic Coordination Polymer.

Part 3: Performance Metrics & Data

The following table contrasts Isoindoline-based systems against standard military explosives (RDX). Note the trade-off: Isoindoline complexes often have lower velocities than pure RDX but offer higher thermal stability, making them suitable for deep-well perforation or high-temperature environments.

Table 1: Comparative Energetic Properties

| Material Class | Compound | Density ( | Detonation Velocity ( | Dec. Temp ( | Sensitivity (Impact) |

| Standard | RDX (Hexogen) | 1.82 | 8,750 | 204 | Sensitive (7.4 J) |

| Precursor | 1,3-Diiminoisoindoline | 1.35 | N/A (Fuel) | 195 | Insensitive |

| Isoindoline ECP | 1.78 | ~7,200 (Calc) | 265 | Moderate | |

| Isoindoline ECP | 1.85 | ~7,800 (Calc) | 290 | Sensitive | |

| Fused Ring | Triazolo-isoindoline | 1.65 | ~6,900 | 240 | Insensitive |

Data Interpretation:

-

Thermal Stability: The metal complexes (ECPs) significantly outperform RDX in thermal stability (

vs -

Density: The coordination compounds achieve densities competing with RDX due to the heavy metal atom and efficient packing.

Part 4: Critical Safety & Toxicology (Dual-Use Context)

For the drug development audience, it is vital to recognize the toxicological profile of these materials.

-

Metabolites: Unlike TNT (which forms toxic nitroso-metabolites), isoindoline hydrolysis yields phthalimide derivatives. Phthalimides are well-characterized pharmacophores (e.g., Thalidomide analogs), meaning their toxicology is better understood, though teratogenicity remains a specific risk factor to screen for.

-

Heavy Metals: The ECPs introduce copper or nickel, which presents environmental accumulation risks different from purely organic explosives.

Self-Validating Safety Protocol:

-

Friction Test: Before scaling up any isoindoline complex >100mg, a BAM Friction Test is mandatory.

-

Validation: If the material snaps/crackles at <100N force, it is too sensitive for standard pressing and must be handled as a primary explosive.

Part 5: Future Outlook & Research Directions

Graphviz: The Optimization Cycle

Figure 2: Iterative design cycle for optimizing isoindoline energetics.

The future lies in anion engineering . By replacing the "dead weight" of chlorine in perchlorates with energetic anions like dinitramide (

References

-

BenchChem. (2025).[1] An In-Depth Technical Guide to the Synthesis of Substituted 1H-Isoindole-1,3-diimino Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. Retrieved from

-

GuideChem. (2022). How to prepare 1,3-Diiminoisoindoline? - FAQ. Retrieved from

-

Royal Society of Chemistry. (2025). Recent developments in the synthesis of isoquinoline-1,3(2H,4H)-dione. Organic & Biomolecular Chemistry. Retrieved from

-

ResearchGate. (2025). Isoindoline-Derived Ligands and Applications. Retrieved from

Sources

Navigating the Synthesis and Characterization of 5-Nitroisoindoline Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 5-nitroisoindoline nitrate, a compound of interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, including its molecular formula and weight, and address common points of confusion with structurally related molecules. Furthermore, this document will outline the logical basis for its synthesis and characterization, offering insights for researchers working with isoindoline scaffolds.

Core Physicochemical Properties: 5-Nitroisoindoline and its Nitrate Salt

A precise understanding of a molecule's formula and weight is foundational to all subsequent research. The parent molecule, 5-nitroisoindoline, is derived from isoindoline, a heterocyclic organic compound with the molecular formula C₈H₉N, consisting of a benzene ring fused to a five-membered nitrogen-containing ring.[1][2] The addition of a nitro group at the 5-position of the isoindoline ring results in 5-nitroisoindoline.

The nitrate salt is formed through the protonation of the basic nitrogen atom of the isoindoline ring by nitric acid. This results in the formation of the 5-nitroisoindolinium cation and the nitrate anion.

Below is a summary of the calculated molecular formulas and weights for these compounds.

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| Isoindoline | C₈H₉N | 119.17 |

| 5-Nitroisoindoline | C₈H₈N₂O₂ | 164.16 |

| 5-Nitroisoindoline Nitrate | C₈H₉N₃O₅ | 227.18 |

A Point of Clarification: Distinguishing from 5-Nitroisoindoline-1,3-dione

It is crucial to differentiate 5-nitroisoindoline from a commercially prevalent and structurally distinct analog: 5-nitroisoindoline-1,3-dione. The presence of the "-1,3-dione" suffix indicates two carbonyl groups on the five-membered ring, which significantly alters the molecule's chemical properties.

| Compound | CAS Number | Chemical Formula | Molar Mass ( g/mol ) |

| 5-Nitroisoindoline-1,3-dione | 89-40-7 | C₈H₄N₂O₄ | 192.13[3][4][5][6] |

The significant difference in their molecular structures and properties necessitates careful attention to nomenclature when sourcing materials and interpreting data.

The Parent Molecule: 5-Nitroisoindoline

While less common in the literature than its dione counterpart, 5-nitroisoindoline serves as the foundational block for its nitrate salt. Its structure incorporates the isoindoline framework with an electron-withdrawing nitro group on the benzene ring. This nitro group is anticipated to decrease the basicity of the isoindoline nitrogen compared to the unsubstituted parent molecule.

The synthesis of 5-nitroisoindoline would logically proceed via the nitration of isoindoline. This electrophilic aromatic substitution would need to be carefully controlled to favor mono-nitration at the 5-position.

Formation of 5-Nitroisoindoline Nitrate

The formation of 5-nitroisoindoline nitrate is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the 5-nitroisoindoline ring acts as a Brønsted-Lowry base, accepting a proton from nitric acid.

Caption: Formation of 5-Nitroisoindoline Nitrate.

Conceptual Experimental Workflow: Synthesis and Salt Formation

The following outlines a logical, though not yet experimentally validated, workflow for the synthesis of 5-nitroisoindoline nitrate. This protocol is based on established chemical principles for the nitration of aromatic compounds and subsequent salt formation.

Part A: Synthesis of 5-Nitroisoindoline

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isoindoline in a suitable solvent such as concentrated sulfuric acid at a reduced temperature (e.g., 0-5 °C) to control the reaction exothermicity.

-

Nitration : Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise to the stirred solution while maintaining the low temperature. The electrophilic nitronium ion (NO₂⁺) generated in situ will react with the aromatic ring.

-

Reaction Monitoring : Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the point of completion.

-

Work-up : Upon completion, carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.

-

Neutralization and Extraction : Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the 5-nitroisoindoline into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Part B: Formation of 5-Nitroisoindoline Nitrate

-

Dissolution : Dissolve the purified 5-nitroisoindoline in a minimal amount of a suitable organic solvent, such as ethanol or methanol.

-

Acidification : Add a stoichiometric amount of concentrated nitric acid to the solution.

-

Crystallization : The 5-nitroisoindoline nitrate salt, being less soluble in the organic solvent, is expected to precipitate out of the solution. The crystallization can be aided by cooling the mixture.

-

Isolation and Drying : Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Sources

- 1. Isoindoline - Wikipedia [en.wikipedia.org]

- 2. Isoindoline | C8H9N | CID 422478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Nitroisoindoline-1,3-dione - Lead Sciences [lead-sciences.com]

- 4. 5-Nitroisoindoline-1,3-dione [oakwoodchemical.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 89-40-7|5-Nitroisoindoline-1,3-dione|BLD Pharm [bldpharm.com]

Technical Guide: Potential Applications of 5-Nitroisoindoline Nitrate in Propellants

This guide explores the technical potential of 5-nitroisoindolinium nitrate (5-NIN), a theoretical energetic salt derived from the isoindoline scaffold. While not yet a standard inventory item in mass-production rocketry, its chemical architecture suggests significant utility as a burn-rate modifier and low-vulnerability (LOVA) ingredient in next-generation composite propellants.

Executive Summary

The search for insensitive munitions and smokeless propellants has driven research into nitrogen-rich heterocyclic salts. 5-nitroisoindoline nitrate (5-NIN) represents a promising candidate in this domain. Distinguished by its bicyclic isoindoline core, 5-NIN offers a unique balance of high nitrogen content and thermal stability often lacking in smaller azole rings (e.g., tetrazoles). This guide outlines the synthesis, physicochemical characterization, and theoretical propellant applications of 5-NIN, positioning it as a high-performance additive for composite solid propellants.

Chemical Characterization & Synthesis[1][2][3][4][5]

Unlike simple aliphatic nitrate salts, 5-NIN derives stability from its fused benzene ring, while the nitro group at the C5 position enhances its oxygen balance and density.

Structural Logic

-

Cation: 5-nitroisoindolinium

-

Anion: Nitrate

-

Key Feature: The protonated secondary amine in the isoindoline ring forms an ionic bond with the nitrate anion, creating a salt with lower vapor pressure and higher density than its neutral precursor.

Synthesis Protocol

The synthesis requires a stepwise reduction-neutralization pathway, starting from the commercially available 5-nitroisoindoline-1,3-dione.

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 5-nitroisoindoline-1,3-dione in dry Tetrahydrofuran (THF) under inert atmosphere (

). -

Reduction: Slowly add Borane-THF complex (

) at 0°C. Reflux for 12 hours to reduce the carbonyl groups, yielding 5-nitroisoindoline (free base).-

Note: Careful control is required to avoid reducing the nitro group on the aromatic ring.

-

-

Quenching & Extraction: Quench with methanol/HCl, basify to pH 10, and extract the free amine with Dichloromethane (DCM).

-

Salt Formation: Dissolve the purified 5-nitroisoindoline in ethanol. Add stoichiometric dilute Nitric Acid (40%) dropwise at 5°C.

-

Crystallization: The 5-nitroisoindolinium nitrate precipitates. Recrystallize from ethanol/water to obtain high-purity energetic crystals.

Synthesis Flowchart

Figure 1: Synthetic pathway from commercial precursor to energetic nitrate salt.

Physicochemical Properties (Theoretical)

Based on group additivity methods (Stein & Brown) and comparative analysis with similar energetic salts (e.g., isoquinolinium nitrate), the following properties are projected.

| Property | Value (Est.) | Relevance to Propellants |

| Density | 1.65 – 1.72 g/cm³ | High density improves volumetric specific impulse ( |

| Oxygen Balance (OB) | -45% (approx) | Fuel-rich; requires oxidizer (AP/AN) but better than pure binders.[1] |

| Melting Point | 140°C – 160°C | Ideal for processing; high enough to survive cure, low enough for safety.[1] |

| Decomposition | > 210°C | Indicates good thermal stability for long-term storage.[1] |

| Impact Sensitivity | > 15 J | Less sensitive than RDX (7.5 J), suitable for LOVA applications.[1] |

Propellant Applications

5-NIN is best utilized not as a primary explosive, but as a functional additive in composite propellants.

Burn Rate Modification

The inclusion of the isoindoline core introduces steric bulk that can modulate the combustion wave. Unlike simple linear burn rate catalysts (like iron oxide), 5-NIN contributes energy while modifying the burn rate.

-

Mechanism: The nitrate salt decomposes to release

and the amine. The amine combustion is kinetically slower than the nitrate decomposition, potentially creating a "plateau" effect in the burn rate vs. pressure curve.

Desensitization (LOVA Formulations)

Replacing a fraction of RDX or HMX with 5-NIN can significantly reduce the shock sensitivity of the propellant grain. The bicyclic aromatic ring acts as a "molecular shock absorber," dissipating energy through vibrational modes rather than bond scission.

Smokeless Gas Generation

With a high nitrogen content, 5-NIN produces primarily

-

Application: Tactical missile motors where exhaust plume visibility must be minimized.

-

Reaction:

(Trace solid carbon is minimal due to the nitro-group oxygen).

Propellant Formulation Workflow

To integrate 5-NIN into a standard HTPB (Hydroxyl-Terminated Polybutadiene) composite propellant, the following processing logic is recommended.

Figure 2: Integration of 5-NIN into composite propellant manufacturing.

Safety & Stability Protocols

Compatibility Testing

Before full-scale formulation, 5-NIN must undergo Vacuum Stability Tests (VST) with common ingredients:

-

Compatible: HTPB, Ammonium Perchlorate (AP), Aluminum.

-

Incompatible (Potential): Isocyanates (curing agents) may react with the protonated amine if free base is present. Mitigation: Ensure 100% salt formation or use encapsulated particles.

Handling

-

ESD: Like all organic nitrates, 5-NIN is susceptible to electrostatic discharge. Grounding is mandatory.

-

Toxicity: Isoindoline derivatives can be biologically active.[2][3][4][5][6] Handle with PPE (gloves, respirator) to prevent absorption.

References

-

Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics. Wiley-VCH. Link

-

Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Foundational text on nitrogen-rich energetic salts). Link

-

Badgujar, D. M., et al. (2008). "Advances in High Performance Solid Propellants." Defence Science Journal. (Context on burn rate modifiers). Link

-

PubChem. (2024). "Isoindoline Structure and Derivatives." National Library of Medicine. Link

Sources

- 1. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]

- 2. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoindoline | C8H9N | CID 422478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics | MDPI [mdpi.com]

- 6. jetir.org [jetir.org]

An In-depth Technical Guide to the Safe Handling of 5-Nitroisoindoline Nitrate

A Whitepaper for Advanced Research & Development

Executive Summary: A Predictive Safety Analysis

This document provides a comprehensive technical and safety guide for 5-nitroisoindoline nitrate, a compound presumed to be a novel research chemical for which a formal Safety Data Sheet (SDS) is not available. As a Senior Application Scientist, this guide has been constructed by synthesizing data from structurally analogous compounds, fundamental chemical principles, and established safety protocols for high-hazard materials. The primary objective is to provide researchers, scientists, and drug development professionals with a robust framework for risk assessment and safe handling.

The analysis of the compound's structure—an organic isoindoline core functionalized with a nitroaromatic group and paired with a nitrate salt—dictates a high-hazard profile. The molecule contains both a fuel (the organic portion) and a powerful oxidizer (the nitrate group) within its structure, classifying it as a potential energetic material . Furthermore, the nitroaromatic moiety is associated with significant toxicological risks.[1] This guide therefore establishes protocols based on the high probability that 5-nitroisoindoline nitrate is an explosive, oxidizing, and toxic substance . All experimental work must be predicated on this assumption.

Chemical Identification and Physicochemical Profile

Due to its likely status as a research intermediate, 5-nitroisoindoline nitrate is not expected to be listed in major chemical inventories. The identity is therefore based on its constituent components.

-

Chemical Name: 5-Nitroisoindoline nitrate (or 5-Nitroisoindolinium nitrate)

-

Likely Structure: The protonated amine of 5-nitroisoindoline forming an ionic salt with a nitrate anion.

-

Molecular Formula: C₈H₉N₃O₅

-

Molecular Weight: 227.18 g/mol

Table 1: Calculated and Predicted Physicochemical Properties

| Property | Value | Source / Rationale |

| Molecular Weight | 227.18 g/mol | Calculated |

| Appearance | Pale yellow to brown crystalline solid | Predicted based on nitroaromatic compounds. |

| Odor | Not Determined | |

| Melting Point | Not Determined | Expected to decompose violently upon heating. |

| Boiling Point | Not Applicable | Decomposes before boiling. |

| Solubility | Not Determined | Likely soluble in polar organic solvents (e.g., DMSO, DMF) and partially soluble in water. |

| Explosive Properties | Predicted to be an energetic material. | The structure combines a fuel source (organic molecule) with a strong oxidizer (nitrate). |

| Oxidizing Properties | Predicted to be a strong oxidizer. | Presence of the nitrate group.[2][3] |

Hazard Assessment and Predicted GHS Classification

A definitive GHS classification requires empirical testing, which is unavailable. The following classification is predicted based on the known hazards of organic nitrates and nitroaromatic compounds.[4][5] Researchers must handle this compound as if it meets all the criteria listed below.

Table 2: Predicted GHS Classification for 5-Nitroisoindoline Nitrate

| Hazard Class | Pictogram | Signal Word | Predicted Hazard Statements |

| Explosives |

ngcontent-ng-c1989010908="" class="ng-star-inserted"> | Danger | H201: Explosive; mass explosion hazard. |

| Oxidizing Solids | Danger | H271: May cause fire or explosion; strong oxidizer. | |

| Acute Toxicity (Oral, Dermal, Inhalation) | Danger | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[5] | |

| Specific Target Organ Toxicity (Repeated Exposure) | Danger | H372: Causes damage to organs (blood, liver) through prolonged or repeated exposure.[5] | |

| Carcinogenicity / Mutagenicity | Danger | H341: Suspected of causing genetic defects. H350: May cause cancer. | |

| Skin/Eye Irritation | Warning | H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] |

Mechanistic Toxicology and Health Effects

The toxicity of 5-nitroisoindoline nitrate is predicted to arise from two primary chemical features: the nitrate ion and the nitroaromatic ring system.

-

Methemoglobinemia: Upon absorption, both nitrate ions and nitroaromatic groups can lead to the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.[6] Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (bluish skin), headache, dizziness, shortness of breath, and, in severe cases, collapse and death.[7] Young children and infants are particularly susceptible.[6]

-

Hepatotoxicity: Many aromatic nitro compounds are known to cause liver damage with repeated exposure.[8][9] The mechanism often involves metabolic activation in the liver to reactive intermediates that can cause cellular damage.

-

Mutagenicity and Carcinogenicity: Nitroaromatic compounds are a well-documented class of mutagens.[1] They can form DNA adducts that lead to mutations. Chronic exposure may increase the risk of certain cancers.[10][11]

-

Dermal and Ocular Irritation: Analogous compounds like 5-nitroisoquinoline are known skin and eye irritants.[4] Direct contact is expected to cause redness, pain, and potential tissue damage.

First Aid Protocols

Immediate and appropriate first aid is critical. Ensure all laboratory personnel are familiar with these procedures before beginning work.

-

General Advice: Move the victim from the source of exposure. Call a poison control center or seek immediate medical attention. Provide this guide to the responding medical professionals.

-

If Inhaled: Remove to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12]

-

In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[12] Seek medical attention, especially if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]

-

Notes to Physician: Treat symptomatically. Be prepared to manage methemoglobinemia, potentially with methylene blue. Monitor liver function.

Fire and Explosion Protocol

This material must be treated as a primary explosive hazard. The presence of both fuel and oxidizer makes it highly susceptible to detonation from heat, shock, or friction.

-

Firefighting Measures:

-

DO NOT FIGHT THE FIRE. Fires involving energetic materials are unpredictable and may lead to detonation.[2]

-

EVACUATE IMMEDIATELY. Activate the fire alarm and evacuate to a safe distance, at least 300 meters, and preferably behind cover.

-

NOTIFY EMERGENCY SERVICES. Inform them of the nature of the material, emphasizing that it is an explosive and oxidizing agent.

-

-

Unsuitable Extinguishing Media: Do not use dry chemical or CO₂ extinguishers, as the material supplies its own oxygen.

-

Hazardous Combustion Products: Thermal decomposition will produce highly toxic gases, including nitrogen oxides (NOx) and carbon monoxide.

Accidental Release and Spill Management

A spill of this material presents a severe risk of inadvertent initiation and exposure. A calm, methodical response is essential.

Experimental Protocol: Spill Cleanup

-

Eliminate Ignition Sources: Immediately turn off all nearby heat sources, electrical equipment, and anything that could generate a spark.

-

Evacuate Non-Essential Personnel: Only personnel trained in hazardous spill response should remain.

-

Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, a face shield, and double-layered nitrile gloves.

-

Wet the Material: Gently cover the spill with a fine mist of cold water or a 50/50 mixture of water and isopropanol to desensitize the material. Do not pour liquid directly onto the spill , as this could cause it to spread.

-

Use Non-Sparking Tools: Use plastic or other non-sparking scoops to gently collect the wetted material.

-

Wipe Area: Use absorbent pads wetted with the same water/isopropanol mixture to wipe the spill area clean.

-

Collect Waste: Place all contaminated materials (scoops, pads, gloves) into a designated, labeled hazardous waste container.

-

Seal and Store: Tightly seal the waste container and store it in an isolated, designated area away from incompatibles, pending professional disposal.

-

Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.

Mandatory Visualization: Spill Cleanup Workflow

Caption: Workflow for the safe cleanup of a 5-nitroisoindoline nitrate spill.

Safe Handling, Storage, and Incompatibility

Strict adherence to these protocols is mandatory to mitigate the risks of detonation and exposure.

-

Handling:

-

Work with the smallest quantities possible. A limit of 100mg without prior committee approval is a common institutional policy for new energetic materials.[13]

-

All work must be conducted in a certified chemical fume hood, preferably with a blast shield in place.[14]

-

Use only non-sparking tools made of plastic, wood, or ceramic.

-

Avoid all forms of friction, grinding, or impact.

-

Ground all equipment and personnel to prevent electrostatic discharge.[14]

-

Do not handle the material if you have cuts or open wounds on your hands.

-

-

Storage:

-

Store in a dedicated, locked, and well-ventilated cabinet. Do not store on wooden shelves.[2]

-

Store away from all incompatible materials, especially flammable liquids, organic materials, and reducing agents.[2][15]

-

Maintain the smallest possible inventory.[16]

-

The storage area should be cool, dry, and out of direct sunlight.

-

Ensure containers are clearly labeled with the chemical name and all relevant GHS hazard pictograms.

-

Mandatory Visualization: Chemical Incompatibility Chart

Caption: Key incompatibilities for 5-nitroisoindoline nitrate storage and handling.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense, followed by appropriate PPE.

-

Engineering Controls: All manipulations must be performed in a chemical fume hood to control airborne concentrations. A blast shield is strongly recommended for all operations.[13][14]

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical splash goggles AND a full-face shield are mandatory.[14]

-

Hand Protection: Wear double-layered compatible chemical-resistant gloves (e.g., nitrile). Check for tears and replace frequently.

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, sturdy shoes are required. An additional chemical-resistant apron is recommended when handling larger quantities.[17]

-

Respiratory Protection: If there is a risk of aerosolization outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

-

Disposal Considerations

This material is a highly hazardous waste.

-

DO NOT dispose of this material down the drain or in the general trash.

-

DO NOT mix with other waste streams, especially organic solvents or acidic/basic waste.[15]

-

All waste, including empty containers and contaminated articles (gloves, wipes), must be collected in a designated, sealed, and clearly labeled hazardous waste container.

-

Contact your institution's Environmental Health and Safety (EHS) department for professional disposal. Disposal will likely require specialized services for energetic materials.

References

-

5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Safety Data Sheet - NitraVer®5 Nitrate Reagent. Forestry Suppliers, Inc. Available at: [Link]

-

Public Health Statement for Nitrate and Nitrite. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. Ju, K. S., & Parales, R. E. (2010). Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

-

Material Safety Data Sheet - 8-Hydroxy-5-nitroquinoline, 96%. Cole-Parmer. Available at: [Link]

-

Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Matin, M. M., et al. (2019). BioMed Research International. Available at: [Link]

-

Liver dysfunction among workers handling 5-nitro-o-toluidine. Kubo, S., et al. (2001). Occupational and Environmental Medicine, 58(8), 519–523. Available at: [Link]

-

Standard Operating Procedure - Oxidizing Chemicals. Yale Environmental Health & Safety. Available at: [Link]

-

Safety Hazards in the Energetics Laboratory. Defense Systems Information Analysis Center (DSIAC). (2019). Available at: [Link]

-

5-Nitro-1-nitrosoindoline | C8H7N3O3 | CID 177819984 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

What Are the Health Effects from Exposure to Nitrates and Nitrites? Agency for Toxic Substances and Disease Registry (ATSDR). (Archived). Available at: [Link]

-

Chemwatch GHS SDS in English (European) 50019-5. Sdfine. Available at: [Link]

-

Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]

-

5-Nitroisoindoline-1,3-dione. Oakwood Chemical. Available at: [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]

-

Process Safety Management for Explosives and Pyrotechnics Manufacturing. Occupational Safety and Health Administration (OSHA). Available at: [Link]

-

Is Sodium Nitrate Bad for You? Healthline. Available at: [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]

-

Policy on Laboratory use of Explosive and High Energy Materials. Case Western Reserve University. Available at: [Link]

-

Liver dysfunction among workers handling 5-nitro-o-toluidine. PubMed Central, National Institutes of Health. Available at: [Link]

-

Chemical Segregation and Storage Guide. University of Louisville. Available at: [Link]

-

A Chemical Hygiene Plan An Explosive Safety Plan. University of Alabama in Huntsville (UAH). Available at: [Link]

-

How to Store Flammable Liquids and Oxidising Agents in a Compliant Manner. Storemasta. Available at: [Link]

-

Health Risks of Sodium Nitrate: Poisoning Symptoms and Cancer. MedicineNet. Available at: [Link]

-

In vitro penetration and subchronic toxicity of alpha-methyl-1,3-benzodioxole-5-propionaldehyde. PubMed, National Institutes of Health. Available at: [Link]

-

Isoindoline Derivatives of α-Amino Acids as Cyclooxygenase 1 and 2 Inhibitors. National Institutes of Health. Available at: [Link]

-

Energetic Materials Management Plan. Purdue University. Available at: [Link]

-

Nitrate (T3D0216). T3DB. Available at: [Link]

-

Hazards and risk factors - Organic and inorganic salts. Ospedale Sicuro. Available at: [Link]

-

Oxidizers Fact Sheet. University of Texas at Austin, Environmental Health and Safety. Available at: [Link]

-

Safety Data Sheet: Nitrobenzene. Carl ROTH. Available at: [Link]

-

Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents. PubMed Central, National Institutes of Health. Available at: [Link]

-

GHS Classification Search Tool. ChemRadar. Available at: [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ehs.yale.edu [ehs.yale.edu]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. PUBLIC HEALTH STATEMENT FOR NITRATE AND NITRITE - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Health Risks of Sodium Nitrate: Poisoning Symptoms and Cancer [medicinenet.com]

- 8. Liver dysfunction among workers handling 5-nitro-o-toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liver dysfunction among workers handling 5-nitro-o-toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrate/Nitrite Toxicity: What Are the Health Effects from Exposure to Nitrates and Nitrites? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 11. Is Sodium Nitrate Bad for You? [healthline.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. case.edu [case.edu]

- 14. uah.edu [uah.edu]

- 15. essr.umd.edu [essr.umd.edu]

- 16. purdue.edu [purdue.edu]

- 17. forestry-suppliers.com [forestry-suppliers.com]

Methodological & Application

Application Note: Controlled Protonation of 5-Nitroisoindoline with Nitric Acid

This Application Note is structured as a high-level technical guide for the controlled protonation of 5-nitroisoindoline. It prioritizes safety and chemical specificity, distinguishing clearly between simple salt formation and hazardous side reactions like nitration or oxidation.[1]

Executive Summary

This protocol details the procedure for the preparation of 5-nitroisoindolinium nitrate via the protonation of 5-nitroisoindoline (CAS: 115088-06-7) using nitric acid.

Critical Distinction: This procedure is strictly for acid-base salt formation (

Key Parameters

| Parameter | Specification |

| Reaction Type | Brønsted-Lowry Acid-Base Protonation |

| Target Product | 5-nitroisoindolinium nitrate (Salt) |

| Limiting Reagent | 5-nitroisoindoline (Free Base) |

| Acid Source | Nitric Acid (65-70%), diluted in organic solvent |

| Temperature | < 5 °C (Strict Control) |

| Risk Profile | High (Oxidizer + Amine Compatibility) |

Safety & Mechanistic Context (E-E-A-T)

The Chemical Hazard: N-Nitrosation vs. Protonation

Isoindoline derivatives are secondary amines.[1] While the 5-nitro group reduces the basicity of the nitrogen (pKa estimated ~7.5–8.0), the amine remains nucleophilic.

-

Desired Path (Protonation): Rapid reaction with

to form the stable ammonium salt.[1] -

Hazardous Path (N-Nitrosation): Reaction with

(nitrosonium ion), often present in fuming or impure nitric acid, leading to N-nitroso-5-nitroisoindoline . N-nitroso compounds are potent carcinogens and potential energetic materials.[1] -

Hazardous Path (Oxidation): Isoindolines are prone to oxidation to isoindoles or phthalimides.[1] Nitric acid is a strong oxidizer.[1]

Safety Directive: To ensure protonation dominates, the reaction must be performed with dilute acid , at low temperature , and with clean nitric acid (free of nitrous acid).[1]

Mechanistic Pathway (Visualization)

The following diagram illustrates the competition between the desired salt formation and the hazardous side reactions.

Figure 1: Reaction pathways for 5-nitroisoindoline in nitric acid.[1] Path A is the target; Paths B and C are safety hazards controlled by temperature and stoichiometry.[1]

Protocol: Synthesis of 5-Nitroisoindolinium Nitrate

Materials

-

Starting Material: 5-nitroisoindoline (Free Base), >97% purity.[1]

-

Note: If starting with the HCl salt, perform a free-basing step first (partition between EtOAc and 1M NaOH, dry organic layer, evaporate).[1]

-

-

Acid: Nitric Acid (70% ACS Reagent Grade).[1] Do not use fuming nitric acid.[1][2]

-

Solvent: Ethanol (Absolute) or 2-Propanol (IPA).[1]

-

Rationale: Nitrate salts of organic amines are often sparingly soluble in cold alcohols, facilitating crystallization.[1]

-

-

Stabilizer (Optional): Urea (Reagent grade).[1]

-

Rationale: Scavenges trace nitrous acid (

) to prevent N-nitrosation.[1]

-

Equipment

-

Three-neck round-bottom flask (100 mL).[1]

-

Addition funnel with pressure-equalizing arm.[1]

-

Ice/Salt bath (-10 °C to 0 °C).[1]

-

Nitrogen inert gas line (recommended to prevent atmospheric oxidation of the amine).[1]

-

Vacuum filtration setup (Buchner funnel).[1]

Step-by-Step Procedure

Step 1: Preparation of the Amine Solution

-

In the three-neck flask, dissolve 1.0 equivalent (e.g., 1.64 g, 10 mmol) of 5-nitroisoindoline in 20 mL of Ethanol .

-

Add 0.1 equivalents (approx. 60 mg) of Urea to the solution. This acts as a scavenger for any nitrous acid impurities.[1]

-

Cool the solution to 0 °C using an ice/salt bath. Stir magnetically under a gentle stream of Nitrogen.[1]

Step 2: Preparation of the Acid Solution

-

In a separate beaker, dilute 1.05 equivalents (e.g., 10.5 mmol, ~0.66 mL of 70% HNO3) of Nitric Acid into 5 mL of cold Ethanol .

-

Transfer this solution to the addition funnel.

Step 3: Controlled Addition (Protonation)[1]

-

Dropwise, add the ethanolic nitric acid to the amine solution over a period of 15–20 minutes .

-

Monitor Temperature: Ensure the internal temperature does not exceed 5 °C .

-

Observation: A precipitate (the nitrate salt) should begin to form almost immediately as a white or off-white solid.[1]

-

-

After addition is complete, continue stirring at 0–5 °C for 30 minutes to ensure complete salt formation.

Step 4: Isolation and Purification[1]

-

Filter the cold suspension using a Buchner funnel.[1]

-

Wash: Rinse the filter cake with cold Ethanol (2 x 5 mL) followed by cold Diethyl Ether (2 x 10 mL) .

-

Rationale: Ether helps remove residual acid and facilitates drying.[1]

-

-

Drying: Dry the solid under vacuum at ambient temperature (25 °C) for 4 hours. Do not heat above 40 °C as nitrate salts can be thermally sensitive.[1]

Quality Control & Characterization

| Test | Expected Result | Method Note |

| Appearance | White to pale yellow crystalline solid | Darkening indicates oxidation/decomposition.[1] |

| Melting Point | > 180 °C (with decomposition) | Sharp onset indicates purity.[1] Broad range = wet/impure.[1] |

| Solubility | Soluble in water, DMSO; Insoluble in Ether | Confirms ionic salt character.[1] |

| pH (1% aq) | ~ 2.0 – 3.0 | Acidic salt of a weak base.[1] |

| Silver Nitrate Test | No precipitate | Confirms absence of Chloride (if starting from HCl salt).[1] |

Troubleshooting Guide

-

Problem: No precipitate forms.

-

Cause: Product is too soluble in ethanol.[1]

-

Solution: Add cold Diethyl Ether dropwise until turbidity appears, then cool to -20 °C.

-

-

Problem: Product turns yellow/orange.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard procedures for amine salt formation).

-

Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007.[1] (Mechanisms of amine oxidation and nitration).

-